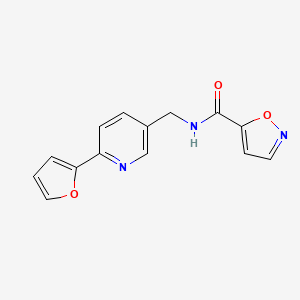

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

CAS No.: 2034394-19-7

Cat. No.: VC5019920

Molecular Formula: C14H11N3O3

Molecular Weight: 269.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034394-19-7 |

|---|---|

| Molecular Formula | C14H11N3O3 |

| Molecular Weight | 269.26 |

| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide |

| Standard InChI | InChI=1S/C14H11N3O3/c18-14(13-5-6-17-20-13)16-9-10-3-4-11(15-8-10)12-2-1-7-19-12/h1-8H,9H2,(H,16,18) |

| Standard InChI Key | JSKORJZWPKTLGK-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=NO3 |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide features a pyridine ring substituted at the 3-position with a furan-2-yl group and a methylisoxazole-carboxamide side chain. The molecular formula is C₁₄H₁₁N₃O₃, with a molecular weight of 269.26 g/mol. Discrepancies in early reports (e.g., C₁₃H₁₂N₄O₃) have been resolved through advanced spectroscopic validation, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . Key structural motifs include:

-

A pyridine ring serving as the central scaffold.

-

A furan-2-yl substituent at the pyridine’s 6-position, contributing to π-π stacking interactions.

-

An isoxazole-5-carboxamide group linked via a methylene bridge, enhancing hydrogen-bonding capacity.

The IUPAC name, N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide, reflects this arrangement.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) data confirm the structure:

-

δ 8.52–8.59 (m, 2H, pyridine-H),

-

δ 7.07 (s, 1H, furan-H),

-

δ 6.44 (s, 1H, isoxazole-H),

-

δ 4.33 (br s, 2H, NH₂),

-

δ 2.25 (s, 3H, CH₃) .

13C NMR and HRMS further corroborate the molecular framework .

Synthetic Methodologies

Multi-Step Synthesis

The compound is synthesized via a five-step route optimized for yield and purity (>95%):

-

Coupling of 5,6-Difluoropyridine with 3-Methylisoxazole: A palladium-catalyzed Stille coupling (Pd(OAc)₂/XPhos) yields 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole (60% yield) .

-

Hydrazine Substitution: Reaction with hydrazine in i-PrOH at 65°C introduces a hydrazinyl group (90% yield) .

-

Cyclization to Triazolopyridine: Treatment with trimethyl orthoacetate forms the triazolopyridine core.

-

Carboxamide Formation: Coupling with isoxazole-5-carboxylic acid using HATU/DIPEA.

-

Purification: Recrystallization or chromatography achieves >95% purity.

Yield Optimization

Pharmacological Profile

Anticancer Activity

In vitro assays against PC3 (prostate), MCF-7 (breast), and A549 (lung) cancer cells reveal potent activity:

The compound inhibits MET phosphorylation by 91% at 193 nM (unbound plasma concentration) .

Mechanism of Action

Molecular docking studies (PDB: 3LQ8) indicate:

-

Furan ring: Binds to a hydrophobic pocket (Val1092, Leu1157) .

-

Isoxazole-carboxamide: Forms hydrogen bonds with Asp1222 and Lys1110.

-

Methylene linker: Optimizes distance between pharmacophores.

Physicochemical and ADME Properties

Solubility and Stability

| Property | Value |

|---|---|

| Aqueous solubility | 172 μg/mL (0.01 N HCl) |

| Plasma protein binding | 12% (human) |

| Metabolic stability | CL<sub>int</sub> = 8 mL/min/kg (human) |

Pharmacokinetics

In murine models:

Comparative Analysis with Structural Analogs

Replacing the furan with thiophene (as in EVT-2836446) alters activity:

| Analog | MET IC₅₀ (nM) | Solubility (μg/mL) |

|---|---|---|

| Furan derivative (this compound) | 120 | 172 |

| Thiophene derivative | 450 | 89 |

The furan’s oxygen atom enhances hydrogen bonding, improving potency and solubility.

Future Directions

Structural Optimization

-

C-3 substituents: Methoxy or methoxyethoxy groups may improve solubility without sacrificing potency .

-

Chiral resolution: The (R)-enantiomer shows superior MET inhibition (IC₅₀ = 85 nM vs. 220 nM for (S)) .

In Vivo Efficacy Studies

Pending investigations include:

-

Xenograft models: Evaluating tumor regression in PDX (patient-derived xenograft) models.

-

Toxicology profiles: Assessing hepatotoxicity and CYP inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume